molecular formula C10H10INO3 B15340427 N-(4-Iodo-3-methylbenzoyl)glycine

N-(4-Iodo-3-methylbenzoyl)glycine

Cat. No.: B15340427
M. Wt: 319.10 g/mol
InChI Key: NUIJIPONCUFFSD-UHFFFAOYSA-N
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Description

N-(4-Iodo-3-methylbenzoyl)glycine: is an organic compound with the molecular formula C10H10INO3 . It is a derivative of glycine, where the amino group is substituted with a 4-iodo-3-methylbenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Iodo-3-methylbenzoyl)glycine typically involves the acylation of glycine with 4-iodo-3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-Iodo-3-methylbenzoyl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-Iodo-3-methylbenzoyl)glycine is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with proteins makes it valuable in biochemical assays .

Industry: In the pharmaceutical industry, this compound is explored for its potential as a precursor in the synthesis of iodinated contrast agents used in medical imaging .

Mechanism of Action

The mechanism of action of N-(4-Iodo-3-methylbenzoyl)glycine involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to proteins and enzymes. The aromatic ring and glycine moiety contribute to the overall stability and reactivity of the compound, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Comparison: N-(4-Iodo-3-methylbenzoyl)glycine is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and the ability to form halogen bonds. Compared to its bromo, chloro, and fluoro analogs, the iodo derivative exhibits different reactivity and binding characteristics, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C10H10INO3

Molecular Weight

319.10 g/mol

IUPAC Name

2-[(4-iodo-3-methylbenzoyl)amino]acetic acid

InChI

InChI=1S/C10H10INO3/c1-6-4-7(2-3-8(6)11)10(15)12-5-9(13)14/h2-4H,5H2,1H3,(H,12,15)(H,13,14)

InChI Key

NUIJIPONCUFFSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC(=O)O)I

Origin of Product

United States

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